Cularine

Description

Structure

3D Structure

Properties

CAS No. |

479-39-0 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3/t14-/m0/s1 |

InChI Key |

DTMXRZMJFCVJQS-AWEZNQCLSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(12aS)-6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-(1)benzoxepino(2,3,4-ij)isoquinoline cularine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Cularine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a member of the isoquinoline (B145761) alkaloid family, presents a unique and complex chemical structure that has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, and summarizes key quantitative data. Detailed methodologies for its structure elucidation and synthesis are presented to offer a complete picture of the scientific journey to define this natural product. Furthermore, this guide explores the known biological activities of this compound, with a focus on its mechanism of action as a calcium channel blocker, and visualizes the implicated signaling pathway.

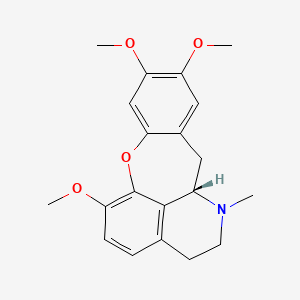

Chemical Structure of this compound

This compound is a tetracyclic alkaloid characterized by a dibenzo[b,f]oxepine ring system fused to a tetrahydroisoquinoline moiety. The core structure features a seven-membered central ring containing an oxygen atom, which is a distinctive feature of the this compound-type alkaloids.

The absolute configuration of this compound has been determined as (S) through three-dimensional X-ray crystal analysis of its methiodide derivative[1]. This stereochemistry is crucial for its biological activity and interaction with molecular targets.

Key Structural Features:

-

Tetracyclic System: Comprising a dibenzo[b,f]oxepine and a tetrahydroisoquinoline ring system.

-

Chiral Center: A single stereocenter at the C-1 position of the isoquinoline ring, with an (S)-configuration.

-

Functional Groups: Three methoxy (B1213986) groups and a tertiary amine within the isoquinoline ring.

Below is a two-dimensional representation of the chemical structure of (+)-Cularine:

Caption: 2D chemical structure of (+)-Cularine.

Quantitative Data

| Property | Value | Reference/Source |

| Molecular Formula | C₂₀H₂₃NO₄ | PubChem CID: 94150[2] |

| Molecular Weight | 341.41 g/mol | PubChem CID: 94150[2] |

| IUPAC Name | (1S)-6,7,12-trimethoxy-2-methyl-2,3,4,5-tetrahydro-1H-1,5-ethano-benzo[c][1]benzoxepine | PubChem CID: 94150 (Systematic Name)[2] |

| CAS Number | 479-39-0 | PubChem CID: 94150[2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| ¹H NMR (CDCl₃, MHz) | Specific data for this compound is not readily available. Data for a related alkaloid, limousamine, shows key signals at δ 2.53 (N-CH₃), 3.85, 3.86, 3.88 (3 x OCH₃), 6.51-7.13 (aromatic H). | |

| ¹³C NMR (CDCl₃, MHz) | Specific data for this compound is not readily available. | |

| X-ray Crystallography | The absolute configuration was determined by X-ray analysis of this compound methiodide.[1] | [1] |

Experimental Protocols

Structure Elucidation: X-ray Crystallography of this compound Methiodide[1]

The definitive determination of the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis of its methiodide salt.

Methodology:

-

Preparation of this compound Methiodide: this compound, isolated from natural sources, was treated with methyl iodide in a suitable solvent (e.g., acetone (B3395972) or methanol) to yield crystalline this compound methiodide.

-

Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.

-

Data Collection: A selected crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data were collected using a diffractometer.

-

Structure Solution and Refinement: The collected diffraction intensities were used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map was interpreted to locate the positions of all non-hydrogen atoms. The structure was then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles. The absolute configuration was determined using anomalous dispersion effects.

Total Synthesis of (±)-Cularine[4]

The total synthesis of racemic this compound has been accomplished through various routes. A notable approach involves the following key steps:

Synthetic Workflow:

Caption: A generalized workflow for the total synthesis of (±)-Cularine.

Exemplary Protocol Steps:

-

Formation of the Benzylisoquinoline Skeleton: A substituted phenylacetic acid is coupled with a substituted phenethylamine to form an amide. Subsequent Bischler-Napieralski cyclization and reduction afford the core tetrahydrobenzylisoquinoline structure.

-

Formation of the Diphenyl Ether Linkage: An Ullmann condensation reaction is a common strategy to form the crucial diphenyl ether bond that constitutes the precursor to the seven-membered ring.

-

Cyclization to the Dibenzo[b,f]oxepine Ring: The final ring closure to form the characteristic oxepine ring is often the most challenging step and can be achieved through various methods, including intramolecular cyclization of a suitable precursor.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antispasmodic activity. Studies have indicated that its mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, a characteristic of calcium channel blockers.

Signaling Pathway: Inhibition of L-type Calcium Channels

Voltage-gated calcium channels, particularly the L-type, are crucial for the contraction of smooth muscle cells. The influx of extracellular Ca²⁺ through these channels triggers a cascade of events leading to muscle contraction. This compound is proposed to act as an antagonist at these channels.

Caption: Proposed signaling pathway for this compound's antispasmodic activity.

Mechanism of Action:

-

Depolarization: A stimulus leads to the depolarization of the smooth muscle cell membrane.

-

Calcium Influx: This depolarization activates L-type voltage-gated calcium channels, causing an influx of extracellular Ca²⁺ into the cell.

-

Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates calmodulin.

-

MLCK Activation: The Ca²⁺-Calmodulin complex activates Myosin Light Chain Kinase (MLCK).

-

Myosin Phosphorylation: Activated MLCK phosphorylates the myosin light chain.

-

Muscle Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin, leading to smooth muscle contraction.

-

This compound's Role: this compound is thought to bind to the L-type calcium channels, inhibiting the influx of Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and the subsequent signaling cascade, ultimately leading to muscle relaxation and its observed antispasmodic effects.

Conclusion

This compound possesses a fascinating and complex chemical structure that has been rigorously established through X-ray crystallography and confirmed through total synthesis. Its biological activity as a calcium channel blocker provides a clear mechanism for its antispasmodic properties and opens avenues for further investigation into its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this intriguing isoquinoline alkaloid. Further studies are warranted to fully elucidate its spectroscopic properties and to explore its interactions with other potential molecular targets.

References

Cularine Alkaloids: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cularine alkaloids, a class of isoquinoline (B145761) alkaloids with a unique dibenzo[b,f]oxepine nucleus. It details their primary natural sources and presents a consolidated methodology for their extraction, isolation, and purification, designed for a technical audience in natural product chemistry and pharmacology.

Natural Sources of this compound Alkaloids

This compound and its derivatives are predominantly found in herbaceous plants belonging to the Papaveraceae family, particularly within the Fumarioideae subfamily. Key genera known to produce these compounds include:

-

Sarcocapnos: Various taxa within this genus are known to produce a range of this compound alkaloids, including this compound itself, cularicine, O-methylcularicine, celtisine, cularidine, and celtine[1].

-

Corydalis: This large genus is a significant source of isoquinoline alkaloids. Corydalis claviculata is a notable example where this compound has been identified as the main alkaloid constituent[2]. Other species of Corydalis are rich in different types of alkaloids and are often subjected to extensive extraction and purification processes[1].

Quantitative Data

The yield of this compound alkaloids can vary significantly based on the plant species, geographical location, and time of collection. While comprehensive data is limited, the following table summarizes available information on the yields of this compound and related alkaloids from notable sources.

| Plant Species | Alkaloid | Yield / Content | Plant Part | Reference |

| Corydalis claviculata | This compound | Main alkaloid constituent (specific % not stated) | Whole dried plant | [2] |

| Corydalis claviculata | Protopine (B1679745) | ~0.005% | Whole dried plant | [2] |

| Corydalis saxicola | Isocorydine | 9.2 mg from 300 mg crude extract | Not specified | [5] |

| Corydalis saxicola | Palmatine | 20.4 mg from 300 mg crude extract | Not specified | [5] |

| Corydalis saxicola | Berberine | 20.9 mg from 300 mg crude extract | Not specified | [5] |

| Corydalis yanhusuo | Dehydrocorydaline | 13.11% of total alkaloid product | Not specified | [1] |

| Corydalis yanhusuo | Glaucine | 14.03% of total alkaloid product | Not specified | [1] |

Note: Data for specific percentage yields of this compound from raw plant material is scarce in the reviewed literature. The table includes yields of other prominent alkaloids from the same genera to provide context for typical extraction outcomes.

Isolation and Purification: Experimental Protocols

The isolation of this compound alkaloids follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a detailed, generalized protocol synthesized from standard methodologies.

General Experimental Workflow

The overall process for isolating this compound alkaloids from plant material can be visualized as a sequential workflow, from initial preparation to final purification.

References

The Biosynthesis Pathway of Cularine in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a benzylisoquinoline alkaloid (BIA) found predominantly in plants of the Corydalis genus, possesses a unique dibenzo[b,g]oxocine ring system that has attracted interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available evidence to present a putative pathway, detailing the known precursors, key intermediates, and the classes of enzymes likely involved. This guide also outlines general experimental protocols for the characterization of BIA biosynthetic pathways and presents analytical methodologies for the quantification of related alkaloids, serving as a resource for researchers seeking to further investigate and potentially engineer the production of this compound and its derivatives.

Introduction to this compound and Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites, with over 2,500 known structures.[1] Many BIAs exhibit potent pharmacological properties, including the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[1] The biosynthesis of all BIAs originates from the amino acid L-tyrosine.

This compound and its related alkaloids are distinguished by a characteristic ether bridge between the isoquinoline (B145761) and benzyl (B1604629) moieties, forming a seven-membered oxygen-containing ring. This structural feature arises from a specific branch of the general BIA pathway. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications.

The General Benzylisoquinoline Alkaloid Biosynthesis Pathway: The Path to (S)-Reticuline

The biosynthesis of this compound begins with the well-established pathway leading to the central BIA intermediate, (S)-reticuline. This multi-step process, involving several key enzymes, is summarized below and depicted in the accompanying pathway diagram.

-

From L-Tyrosine to Key Precursors: The pathway initiates with L-tyrosine, which is converted to two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

The First Committed Step: Dopamine and 4-HPAA are condensed in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.[2]

-

A Series of Methylations and a Hydroxylation: (S)-norcoclaurine then undergoes a series of modifications:

-

A 6-O-methylation catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) .

-

An N-methylation catalyzed by coclaurine N-methyltransferase (CNMT) .

-

A 3'-hydroxylation catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) .

-

A final 4'-O-methylation catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield the crucial branch-point intermediate, (S)-reticuline.[3]

-

The this compound-Specific Branch Pathway

From the central intermediate (S)-reticuline, the pathway to this compound diverges. While the specific enzymes have not yet been fully isolated and characterized, feeding experiments and chemical intuition suggest the following steps, which are illustrated in the diagram below.

-

Formation of Crassifoline: The first committed step towards this compound is the formation of the precursor crassifoline. This transformation from (S)-reticuline is proposed to involve a hydroxylation at the 8-position of the isoquinoline ring, followed by the removal of the hydroxyl group at the 6-position. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially a reductase.

-

Oxidative Phenol (B47542) Coupling to this compound: The defining step in this compound biosynthesis is the intramolecular oxidative coupling of crassifoline to form the ether bridge. This type of reaction in BIA biosynthesis is often catalyzed by specific cytochrome P450 enzymes .[1] This enzyme would facilitate the formation of a C-O bond between the phenolic hydroxyl group on the benzyl ring and the isoquinoline ring.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the enzymes and intermediates in the this compound biosynthetic pathway. However, analytical methods have been developed for the quantification of various alkaloids in Corydalis species, which can be adapted for the analysis of this compound and its precursors. The following table summarizes common analytical techniques and their performance for the analysis of related alkaloids.

| Analytical Method | Analyte(s) | Matrix | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) | Reference |

| HPLC-DAD | Multiple alkaloids | Corydalis rhizome | >0.999 | - | - | [4] |

| UPLC-MS/MS | Multiple alkaloids | Corydalis rhizome | >0.99 | - | - | [4] |

| Chiral LC-MS/MS | THP, THB, THC enantiomers | Corydalis rhizome | ≥0.9994 | 1.0 - 3.0 | 98.9 - 101.3 | [5] |

| LC-MS/MS | Dehydrocorydaline | Rat plasma | >0.99 | 0.625 | 92.1 - 107 | [6] |

THP: Tetrahydropalmatine; THB: Tetrahydroberberine; THC: Tetrahydrocoptisine.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound-specific biosynthetic pathway are not yet published. However, based on established methodologies for studying BIA biosynthesis, a general workflow for the identification and characterization of the involved enzymes can be proposed.

General Workflow for Enzyme Discovery and Characterization

Protocol: Heterologous Expression of a Candidate Cytochrome P450 in Yeast

This protocol provides a general outline for the expression of a candidate plant CYP450, potentially involved in this compound biosynthesis, in Saccharomyces cerevisiae.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from a this compound-producing Corydalis species using a suitable kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

Gene Amplification and Cloning:

-

Amplify the full-length open reading frame of the candidate CYP450 gene from the cDNA using gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase).

-

Select for transformed yeast cells on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective medium with glucose.

-

Inoculate a larger volume of selective medium with galactose to induce protein expression.

-

Incubate for 48-72 hours at 28-30°C with shaking.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

Protocol: In Vitro Enzyme Assay for a Candidate CYP450

This protocol describes a general method for assaying the activity of the heterologously expressed CYP450.

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Microsomal protein preparation (containing the candidate CYP450).

-

Putative substrate (e.g., (S)-reticuline or crassifoline).

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

-

Initiate the reaction by adding the substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding a solvent such as ethyl acetate (B1210297) or by adjusting the pH.

-

Extract the products from the aqueous phase with an organic solvent.

-

Evaporate the organic solvent to dryness.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by LC-MS/MS to identify the formation of the expected product (e.g., crassifoline or this compound) by comparing its retention time and mass spectrum with an authentic standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing branch of the diverse benzylisoquinoline alkaloid pathway. While the general precursors and key intermediates are known, the specific enzymes responsible for the unique transformations leading to this compound, particularly the formation of crassifoline and the subsequent oxidative phenol coupling, remain to be definitively identified and characterized. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, in this compound-producing Corydalis species will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro characterization, following the general protocols outlined in this guide, will be necessary to confirm their function. A complete elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other potentially valuable alkaloids.

References

- 1. Metabolic diversification of benzylisoquinoline alkaloid biosynthesis through the introduction of a branch pathway in Eschscholzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Enantioseparation and quantitative analysis of three alkaloids in Rhizoma Corydalis by chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cularine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a benzylisoquinoline alkaloid, has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and isolation, and visualizations of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid with the chemical formula C₂₀H₂₃NO₄ and a molecular weight of 341.41 g/mol .[1] It belongs to the class of benzylisoquinoline alkaloids and is characterized by a dibenzo[b,f]oxepine ring system.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.41 g/mol | [1] |

| Melting Point | Not available for this compound. Cularimine, a related alkaloid, has a melting point of 102 °C. | [2] |

| Boiling Point | Not available | |

| Solubility | - Cularidine hydrochloride, a related compound, is sparingly soluble in cold water and methanol (B129727). - Chloroform is a known solvent for many organic compounds. - DMSO is a polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible with water. - Ethanol/water mixtures are commonly used for dissolving organic compounds. | [2][3][4][5] |

| pKa | Not available |

Chemical Properties

| Property | Value | Source |

| Chemical Name | (10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.0³,⁸.0¹⁴,¹⁸]octadeca-1(17),3,5,7,14(18),15-hexaene | [1] |

| CAS Number | 479-39-0 | [1] |

| Appearance | Not available | |

| Stability | Not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons are expected in the range of δ 6.0-8.0 ppm. Methoxy (B1213986) group protons would appear as singlets around δ 3.5-4.0 ppm. Aliphatic protons would be observed in the upfield region.

-

¹³C NMR: Aromatic carbons typically resonate in the δ 100-150 ppm region. Carbons of methoxy groups are expected around δ 55-65 ppm.[6][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1475 |

| C-O (ether) | 1300-1000 |

| C-N (amine) | 1250-1000 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the benzylisoquinoline alkaloid structure, with potential cleavages of the ether linkage and loss of methyl groups from the methoxy substituents.[11][12][13][14][15]

Experimental Protocols

Synthesis of (±)-Cularine

A common method for the synthesis of (±)-Cularine involves the oxidative coupling of a diphenolic benzylisoquinoline precursor. This can be achieved through a multi-step process that includes a Pomerantz-Fritsch isoquinoline (B145761) synthesis followed by a Reissert procedure to obtain the necessary intermediate.[16] A detailed protocol for a similar synthesis is outlined in the work by Huang et al. (2021), which involves a novel nucleophilic substitution on a catechol.[16]

Workflow for the Synthesis of (S)-Cularine

Isolation of this compound

This compound can be isolated from various plant species, particularly from the Fumaria genus.[17][18][19][20] A general procedure for the isolation of alkaloids from plant material is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

-

Chromatography: The crude alkaloid mixture is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Mechanism of Action and Signaling Pathways

This compound has been shown to exhibit relaxant effects on smooth muscle, and its mechanism of action is believed to involve the inhibition of calcium entry into the cells.[21] This action is similar to that of the well-known calcium channel blocker, nifedipine.

Inhibition of Calcium Channels

This compound's relaxant activity on uterine smooth muscle is attributed to its ability to block voltage-operated calcium channels.[21] By inhibiting the influx of extracellular calcium, this compound prevents the activation of calmodulin and subsequent myosin light chain kinase, which is essential for muscle contraction.

Proposed Signaling Pathway for this compound-Induced Muscle Relaxation

Potential Effects on Phosphodiesterases

Some studies on related alkaloids and seminal plasma have suggested a possible interaction with cyclic nucleotide phosphodiesterases (PDEs).[22][23][24][25][26] PDEs are enzymes that regulate the intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of these enzymes can lead to smooth muscle relaxation. However, direct and specific studies on the effect of this compound on various PDE isoforms are lacking.

Conclusion

This technical guide provides a summary of the current knowledge on the physical and chemical properties of this compound. While basic information is available, there are notable gaps in the experimental data for several key properties. Further research is required to fully characterize this compound, including detailed spectroscopic analysis and the elucidation of its specific molecular targets and signaling pathways. The information presented here serves as a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. (+)-Cularine | C20H23NO4 | CID 94150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. Total Synthesis of (S)-Cularine via Nucleophilic Substitution on a Catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of calcium entry induced by cularines and isocrasifoline in uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cardiovascular cyclic nucleotide phosphodiesterases and their role in regulating cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Myocardial phosphodiesterases and regulation of cardiac contractility in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of cAMP-phosphodiesterase activity in bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyclic nucleotide phosphodiesterases: Potential therapeutic targets for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

Cularine's Enigmatic Role in the Central Nervous System: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: Scientific literature directly detailing the mechanism of action of cularine within the central nervous system (CNS) is notably scarce. This guide, therefore, presents a hypothesized mechanism based on the known activities of its broader chemical class, the isoquinoline (B145761) and benzylisoquinoline alkaloids. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for future investigation into this specific compound.

Executive Summary

This compound is a member of the isoquinoline alkaloid family, a diverse group of natural products known for their wide range of pharmacological activities.[1] While direct evidence for this compound's CNS effects is limited, extensive research on related benzylisoquinoline alkaloids suggests a multifactorial mechanism of action primarily involving the modulation of key neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) receptors.[2] Emerging evidence also points towards neuroprotective effects through the regulation of intracellular signaling cascades, including those involved in oxidative stress and cell survival.[1][3] This document synthesizes the available data on this compound's chemical relatives to propose a putative mechanism of action in the CNS, providing a framework for targeted research and development.

Putative Molecular Targets and Receptor Interactions

Based on the pharmacology of structurally similar isoquinoline alkaloids, this compound is likely to interact with several key receptors in the CNS. The primary targets are hypothesized to be dopaminergic and serotonergic receptors, with potential secondary interactions with cholinergic and GABAergic systems.

Dopaminergic System Modulation

Numerous isoquinoline alkaloids exhibit significant affinity for dopamine receptors, acting as either antagonists or partial agonists.[4] For instance, (S)-(−)-isocorypalmine, a related tetrahydroprotoberberine, displays high affinity for D1, D2, D3, D4, and D5 receptors.[4] It acts as a partial agonist at D1-like receptors and an antagonist at D2-like receptors.[4] Another example, l-tetrahydropalmatine (l-THP), shows antagonist activity at D1 and D2 receptors.[4] Given these precedents, it is plausible that this compound also binds to one or more dopamine receptor subtypes, potentially modulating dopaminergic neurotransmission.

Serotonergic System Interaction

The serotonergic system is another prominent target for isoquinoline alkaloids. Several synthetic isoquinolinone derivatives have been shown to possess high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.[5] Neferine, a bisbenzylisoquinoline alkaloid, has been found to inhibit glutamate (B1630785) release through the activation of 5-HT1A receptors.[6] This suggests that this compound may also modulate serotonergic signaling, which could contribute to a range of neuropsychopharmacological effects.

Cholinergic and GABAergic Systems

While the evidence is less extensive, some isoquinoline alkaloids have been shown to interact with cholinergic and GABAergic systems. Certain benzyltetrahydroisoquinolines act as inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] Additionally, the alkaloid gelsemine (B155926) has been identified as a negative modulator of GABAA receptors.[8] Therefore, it is conceivable that this compound could exert some of its CNS effects through interactions with these receptor systems.

Quantitative Data: Receptor Binding Affinities of Related Isoquinoline Alkaloids

To provide a comparative context for the potential affinity of this compound, the following tables summarize the reported binding affinities (Ki or IC50 values) of representative isoquinoline alkaloids at various CNS receptors.

Table 1: Binding Affinities of Isoquinoline Alkaloids at Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference |

| (S)-(−)-Isocorypalmine | D1 | 5.5 nM (Ki) | [4] |

| D2 | 41.8 nM (Ki) | [4] | |

| D3 | 37.3 nM (Ki) | [4] | |

| D4 | 77.4 nM (Ki) | [4] | |

| D5 | 9.5 nM (Ki) | [4] | |

| l-Tetrahydropalmatine | D1 | 124 nM (Ki) | [4] |

| D2 | 388 nM (Ki) | [4] | |

| D3 | 1420 nM (Ki) | [4] | |

| Glaucine | D1-like | 3.90 µM (IC50) | [4] |

| D2-like | 3.02 µM (IC50) | [4] | |

| Menisperdaurine A | D1 | 1.0 µM (IC50) | [4] |

| Compound 1 (from Menispermum dauricum) | D1 | 8.4 µM (IC50) | [9] |

Table 2: Binding Affinities of Isoquinoline Alkaloids at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity | Reference |

| Compound 13 (Isoquinolinone derivative) | 5-HT1A | High Affinity | [5] |

| 5-HT2A | High Affinity | [5] | |

| 5-HT6 | High Affinity | [5] | |

| 5-HT7 | High Affinity | [5] | |

| Neferine | 5-HT1A | -11.4 kcal/mol (Autodock score) | [6] |

Postulated Signaling Pathways

The interaction of isoquinoline alkaloids with their target receptors can trigger downstream signaling cascades that ultimately mediate their physiological effects. Based on the activities of related compounds, this compound may modulate the following pathways:

Dopamine Receptor-Mediated Signaling

Interaction with D1-like dopamine receptors would likely lead to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). Conversely, interaction with D2-like receptors would inhibit adenylyl cyclase, leading to a decrease in cAMP and PKA activity.

Serotonin 5-HT1A Receptor-Mediated Signaling

Activation of 5-HT1A receptors by a this compound-like compound could lead to the inhibition of adenylyl cyclase via Gi/o protein coupling, resulting in decreased cAMP and PKA activity. This cascade has been shown to reduce presynaptic glutamate release.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neferine, a bisbenzylisoquinoline alkaloid of Nelumbo nucifera, inhibits glutamate release in rat cerebrocortical nerve terminals through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinoline alkaloid dimers with dopamine D1 receptor activities from Menispermum dauricum DC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Cularine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific biological activities of cularine and its derivatives is limited, particularly concerning its anticancer properties. This guide synthesizes the available information on this compound and supplements it with data from structurally related isoquinoline (B145761) alkaloids to provide a comprehensive overview of its potential pharmacological profile.

Introduction to this compound

This compound is a tetracyclic isoquinoline alkaloid characterized by a benzoxepino[2,3,4-ij]isoquinoline core structure. It belongs to a large and diverse family of plant-derived compounds known for a wide array of pharmacological activities. While research on many isoquinoline alkaloids is extensive, this compound itself has been the subject of fewer in-depth biological studies. This guide aims to consolidate the existing knowledge and highlight potential areas for future investigation into the therapeutic applications of this compound and its synthetic analogs.

Known Biological Activities of this compound

The most well-documented biological activity of this compound is its effect on smooth muscle tissue.

2.1. Non-Specific Antispasmodic Activity

This compound has been shown to exhibit relaxant effects on guinea-pig trachea and human bronchus. Its activity is non-specific, meaning it is effective against contractions induced by various stimuli such as acetylcholine (B1216132) (ACh), histamine, neurokinin A (NKA), and potassium chloride (KCl). This suggests that this compound's mechanism of action may involve a fundamental pathway in smooth muscle contraction, possibly related to calcium ion channels.

Table 1: Relaxant Effect of this compound on Guinea-Pig Trachea

| Contractile Agent | This compound pD2 Value (Mean ± SEM) |

| Acetylcholine | 4.51 ± 0.08 |

| Histamine | 4.45 ± 0.07 |

| Neurokinin A | 4.60 ± 0.11 |

| Potassium Chloride (KCl) | 4.75 ± 0.09 |

pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

Potential Anticancer Activity: A Comparative Context

While direct evidence for the anticancer activity of this compound is scarce in the reviewed literature, many other isoquinoline alkaloids with similar core structures exhibit significant cytotoxic and antitumor properties.[1][2] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] The anticancer potential of isoquinoline alkaloids is a very active area of research.[4][5]

Table 2: Cytotoxic Activity of Selected Isoquinoline Alkaloids (for Comparative Purposes)

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Hep-G2 (Liver) | 4.57 ± 0.42 | [6] |

| Sanguinarine | A549 (Lung) | 0.11 - 0.54 (range) | [7] |

| Chelerythrine | A549 (Lung) | 0.14 - 0.46 (range) | [7] |

| Scoulerine | Caco-2 (Colorectal) | 6.44 ± 0.87 | [8] |

| Aromoline | Caco-2 (Colorectal) | Moderate Activity | [8] |

| Berbamine | Hep-G2 (Liver) | Significant Activity | [8] |

IC50 is the half-maximal inhibitory concentration of a substance.

Postulated Mechanisms of Action in Cancer (Based on Related Alkaloids)

Based on the mechanisms of action of other isoquinoline alkaloids, this compound and its derivatives could potentially inhibit cancer cell growth through the following signaling pathways:

4.1. Induction of Apoptosis

Many isoquinoline alkaloids trigger the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.[1][2] This involves the activation of a cascade of caspase enzymes, leading to the execution of cell death. Key proteins in these pathways include the Bcl-2 family, caspases, and cytochrome c.

4.2. Cell Cycle Arrest

Disruption of the normal cell cycle is another common anticancer mechanism of isoquinoline alkaloids.[1][3] These compounds can cause cells to accumulate in specific phases of the cell cycle (e.g., G1, S, or G2/M), preventing their proliferation.

Experimental Protocols

The following are detailed, representative protocols for assays that would be essential in evaluating the cytotoxic and apoptotic effects of this compound and its derivatives.

5.1. Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound/derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2. Protocol for Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the potential signaling pathways that may be affected by this compound.

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Caption: Postulated apoptosis signaling pathways affected by isoquinoline alkaloids.

Caption: Potential cell cycle arrest points induced by isoquinoline alkaloids.

Conclusion and Future Directions

The available evidence suggests that this compound possesses biological activity, notably as a smooth muscle relaxant. While its potential as an anticancer agent remains largely unexplored, the well-documented cytotoxic effects of other isoquinoline alkaloids provide a strong rationale for investigating this compound and its derivatives in this context. Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxicity of this compound and a library of its synthetic derivatives against a panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active this compound compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the this compound scaffold that are crucial for its biological activity to guide the design of more potent and selective analogs.

Such studies will be instrumental in determining the therapeutic potential of this under-investigated isoquinoline alkaloid.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 6. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: Investigating the Uncharted Territory of Cularine and the GABA-A Receptor

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the neuropharmacological properties of cularine, specifically concerning its potential interaction with the GABA-A receptor. Despite a thorough investigation into its central nervous system (CNS) activity, there is currently no direct evidence to support the hypothesis that this compound acts as a modulator of this critical inhibitory neurotransmitter receptor.

This in-depth technical guide aims to address the current state of knowledge, or lack thereof, regarding this compound's potential as a GABA-A receptor modulator. For researchers, scientists, and drug development professionals, this document serves not as a confirmation of a known interaction, but as a call to explore a scientifically uncharted area. The absence of data presents a unique opportunity for novel research and discovery.

This compound: An Overview of a Poorly Characterized Alkaloid

This compound is a benz[g]isoquinoline alkaloid that has been identified in various plant species. While its chemical structure is known, its pharmacological profile, particularly its effects on the central nervous system, remains largely unexplored. The limited research available has primarily focused on its non-CNS related properties, such as its antispasmodic effects on smooth muscle tissue. One study noted the relaxant effects of this compound on guinea-pig trachea and human bronchus, suggesting a mechanism of action that may involve calcium channel modulation, though this is not definitively established.

Table 1: Summary of Known Biological Activities of this compound

| Biological Activity | Model System | Observed Effect | Citation |

| Antispasmodic | Guinea-pig trachea, Human bronchus | Relaxation of smooth muscle | [1] |

Note: This table is intentionally sparse, reflecting the limited published research on the biological effects of this compound.

The GABA-A Receptor: A Prime Target for Neuromodulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. Its role in reducing neuronal excitability makes it a crucial target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. The receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of signal transmission.

The complex structure of the GABA-A receptor, typically a pentameric assembly of different subunits (e.g., α, β, γ), offers multiple allosteric binding sites. These sites are targeted by various molecules that can modulate the receptor's function, either by enhancing (positive allosteric modulators) or diminishing (negative allosteric modulators) the effect of GABA.

The this compound-GABA-A Receptor Hypothesis: A Scientific Void

The central thesis of this guide—that this compound may act as a GABA-A receptor modulator—is, at present, a purely speculative hypothesis. Extensive searches of scientific databases have not yielded any studies that have investigated:

-

The binding affinity of this compound for any subunit of the GABA-A receptor.

-

The effect of this compound on GABA-induced currents in electrophysiological studies (e.g., patch-clamp).

-

Any behavioral effects in animal models that would suggest a GABAergic mechanism of action.

This lack of evidence means that no quantitative data (e.g., EC50, IC50, Ki) can be presented, nor can any established experimental protocols for studying this specific interaction be detailed.

A Roadmap for Future Research: Proposed Experimental Workflow

For researchers intrigued by this unexplored area, a logical and systematic approach is required to investigate the potential interaction between this compound and the GABA-A receptor. The following experimental workflow is proposed as a starting point for such an investigation.

Caption: A proposed experimental workflow to investigate the potential interaction of this compound with the GABA-A receptor.

Detailed Methodologies for Proposed Key Experiments

4.1.1. Radioligand Binding Assay

-

Objective: To determine if this compound can displace a known GABA-A receptor ligand from its binding site.

-

Protocol Outline:

-

Prepare cell membrane homogenates from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing specific GABA-A receptor subunits).

-

Incubate the membrane preparation with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site, or [3H]flunitrazepam for the benzodiazepine (B76468) site).

-

In parallel incubations, add increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

4.1.2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To determine if this compound modulates GABA-induced chloride currents in a functional receptor.

-

Protocol Outline:

-

Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Allow 2-4 days for receptor expression on the oocyte membrane.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Perfuse the oocyte with a low concentration of GABA to elicit a baseline current.

-

Co-apply this compound with GABA and observe any changes in the current amplitude.

-

Perform concentration-response experiments to determine the EC50 (for agonistic effects) or the potentiation/inhibition percentage.

-

Potential Signaling Pathways: A Hypothetical Framework

Should this compound be found to be a positive allosteric modulator of the GABA-A receptor, its action would fit into the well-established signaling pathway for this receptor. The following diagram illustrates this hypothetical interaction.

Caption: Hypothetical signaling pathway of this compound as a positive allosteric modulator (PAM) of the GABA-A receptor.

Conclusion and Future Directions

The topic of this compound as a potential GABA-A receptor modulator is a veritable "white space" in the field of neuropharmacology. This guide has aimed to transparently present the current lack of knowledge and to provide a structured framework for future research. The preliminary antispasmodic data, while not directly related to the CNS, suggests that this compound is biologically active. It is therefore plausible that this alkaloid could have undiscovered neuropharmacological properties.

The path forward requires a systematic and unbiased screening of this compound against a panel of CNS receptors, including the GABA-A receptor. Should any significant activity be identified, the experimental workflows and methodologies outlined in this document can serve as a guide for more in-depth characterization. The potential discovery of a novel GABA-A receptor modulator with a unique chemical scaffold would be a significant contribution to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Cularine Derivatives: A Technical Guide to Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction to Cularine Derivatives

This compound is a type of isoquinoline (B145761) alkaloid, a large and diverse family of naturally occurring compounds with a wide range of pharmacological activities.[1] While the broader class of isoquinoline alkaloids has been extensively studied for their therapeutic potential in areas such as cancer, neurodegenerative diseases, and cardiovascular conditions, specific research on this compound and its derivatives is less abundant in publicly available scientific literature.[1][2]

This compound itself has been noted for its relaxant effects.[3] However, a comprehensive understanding of the therapeutic potential across a range of this compound derivatives, including quantitative data on their efficacy and the specific signaling pathways they modulate, remains an area ripe for further investigation. The structural similarity of this compound to other bioactive isoquinoline alkaloids suggests that its derivatives could hold significant promise as novel therapeutic agents.

This technical guide provides an overview of the current, limited understanding of this compound derivatives and offers detailed experimental protocols for key assays used to evaluate the therapeutic potential of such compounds. Due to the scarcity of specific data on this compound derivatives, this document also presents illustrative diagrams for experimental workflows and potential signaling pathways that could be relevant to their study.

Therapeutic Potential and Areas for Investigation

-

Anticancer Activity: Many isoquinoline alkaloids exhibit potent anticancer properties by interfering with key signaling pathways involved in cell proliferation, survival, and metastasis.[4] Investigating the cytotoxicity of novel this compound derivatives against various cancer cell lines is a logical first step.

-

Neuroprotective Effects: Several isoquinoline alkaloids have shown neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5] Screening this compound derivatives for AChE inhibitory activity could uncover new treatments for neurodegenerative disorders.

-

Cardiovascular Effects: The parent compound, this compound, has demonstrated relaxant effects, suggesting a potential role for its derivatives in cardiovascular medicine.[3] Further studies could explore their effects on blood pressure, heart rate, and vascular tone.

-

Anti-inflammatory and Antiviral Properties: Isoquinoline alkaloids have also been investigated for their anti-inflammatory and antiviral activities.[6][7] These represent additional therapeutic areas where this compound derivatives might prove beneficial.

Data on this compound and Related Alkaloids

As of this writing, extensive quantitative data (e.g., IC50, EC50 values) for a diverse library of this compound derivatives is not available in the public domain. The following table presents a summary of the known qualitative activities of this compound and the potential activities that could be explored based on the broader class of isoquinoline alkaloids.

| Compound Class | Therapeutic Area | Specific Activity | Quantitative Data |

| This compound | Cardiovascular | Relaxant effects[3] | Not specified |

| Hypothetical this compound Derivatives | Anticancer | Cytotoxicity against cancer cell lines | To be determined |

| Neuroprotection | Acetylcholinesterase inhibition | To be determined | |

| Anti-inflammatory | Inhibition of inflammatory mediators | To be determined | |

| Antiviral | Inhibition of viral replication | To be determined |

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for two key in vitro assays.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multi-well spectrophotometer (ELISA reader)

-

This compound derivatives to be tested

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined by plotting the percentage of cell viability against the compound concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

-

This compound derivatives to be tested

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

-

Prepare the AChE enzyme solution to the desired concentration in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound derivative solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] × 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening natural product derivatives and a hypothetical signaling pathway that could be investigated for anticancer compounds.

Caption: General workflow for the discovery and evaluation of bioactive this compound derivatives.

Caption: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.

Conclusion and Future Directions

The this compound class of isoquinoline alkaloids represents a largely untapped resource for the discovery of novel therapeutic agents. While current research is limited, the diverse biological activities of the broader isoquinoline alkaloid family provide a strong rationale for the systematic investigation of this compound derivatives. Future research should focus on the synthesis of a diverse library of this compound analogs and their comprehensive screening in a variety of biological assays. Elucidation of their mechanisms of action and the signaling pathways they modulate will be crucial for the development of these promising compounds into clinically effective drugs.

References

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Allergic Properties of Curine, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of lycorine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape and Pharmacological Potential of Cularine-Containing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, an isoquinoline (B145761) alkaloid, is a constituent of various plant species primarily within the Papaveraceae family. Traditionally, plants containing this alkaloid have been utilized in folk medicine for their purported therapeutic effects on respiratory and spasmodic conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delving into the scientific basis for their traditional use. We present detailed experimental protocols for the extraction and quantification of this compound, and explore its pharmacological mechanisms of action, with a focus on its role as a calcium channel blocker and its potential as a phosphodiesterase inhibitor. Quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its botanical sources.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound and related alkaloids is primarily centered around their antispasmodic and analgesic properties. While specific documentation for every this compound-containing species is not always available, the ethnobotanical records of the broader plant families provide valuable insights.

Papaver rhoeas (Corn Poppy): A notable source of this compound, Papaver rhoeas has a long history of use in European folk medicine.[1] Its petals have been traditionally used to prepare syrups and infusions for the treatment of coughs, insomnia, and other respiratory discomforts.[2] These uses align with the known antispasmodic and relaxant effects of isoquinoline alkaloids.

Ceratocapnos claviculata (Climbing Corydalis), Sarcocapnos crassifolia, and Corydalis claviculata: These species belong to the Fumarioideae subfamily of Papaveraceae, which is known for producing a variety of isoquinoline alkaloids. While specific ethnobotanical records for these plants directly mentioning this compound-related uses are scarce, the traditional applications of related species within the Corydalis and Fumaria genera offer important clues. Plants in the Corydalis genus are extensively used in Traditional Chinese Medicine for pain relief, including menstrual and abdominal pain, and to invigorate blood circulation.[3][4][5][6][7] Similarly, Fumaria species are used in traditional medicine for their smooth muscle relaxant and spasmolytic properties, often employed for gastrointestinal complaints.[8] Given the shared chemical lineage, it is plausible that the traditional uses of these plants are, at least in part, attributable to the presence of alkaloids like this compound that possess smooth muscle relaxant properties.

Table 1: Ethnobotanical Uses of this compound-Containing Plant Families

| Plant Family/Genus | Species (if specified) | Traditional Use | Relevant Pharmacological Action |

| Papaveraceae | Papaver rhoeas | Treatment of cough, insomnia, respiratory ailments.[1][2] | Antispasmodic, Sedative |

| Papaveraceae (Fumarioideae) | Corydalis spp. | Pain relief (menstrual, abdominal), improved circulation.[3][4][5][6][7] | Analgesic, Smooth muscle relaxant |

| Papaveraceae (Fumarioideae) | Fumaria spp. | Treatment of abdominal cramps, diarrhea, and other gastrointestinal issues.[8] | Spasmolytic, Smooth muscle relaxant |

| Papaveraceae (Fumarioideae) | Sarcocapnos spp. | General infusions for various illnesses.[6] | Antioxidant, Enzyme inhibitory |

Pharmacological Mechanisms of this compound

Scientific studies have begun to elucidate the mechanisms underlying the traditional uses of this compound-containing plants. The primary mode of action identified for this compound is its ability to induce smooth muscle relaxation.

Calcium Channel Blockade

This compound exhibits potent smooth muscle relaxant effects, which are primarily attributed to its ability to block calcium influx into cells. A key study demonstrated that this compound completely relaxes potassium chloride (KCl)-induced contractions in isolated rat uterus, an effect characteristic of calcium channel blockers.[3] The mechanism is similar to that of nifedipine, a well-known L-type calcium channel blocker.[3] By inhibiting the entry of extracellular calcium, this compound prevents the activation of calmodulin and subsequent phosphorylation of myosin light chains, which is a critical step in smooth muscle contraction.

dot

Caption: this compound's Calcium Channel Blocking Mechanism.

Potential Phosphodiesterase Inhibition

While direct evidence for this compound's inhibition of phosphodiesterases (PDEs) is currently limited, its structural similarity to other isoquinoline alkaloids like papaverine, a known non-selective PDE inhibitor, suggests a potential for this mechanism of action. PDE enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in smooth muscle relaxation. Inhibition of PDEs would lead to an accumulation of cAMP and cGMP, promoting relaxation. Further research is required to definitively establish and characterize this compound's activity on specific PDE isoforms.

// Nodes ATP [label="ATP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDE [label="Phosphodiesterase\n(PDE)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Hypothesized)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ATP -> AC [style=invis]; AC -> cAMP [label=" Converts"]; cAMP -> PDE [label=" Degraded by"]; this compound -> PDE [label=" Inhibits\n(Hypothesized)", arrowhead=tee, color="#EA4335"]; PDE -> AMP; cAMP -> PKA [label=" Activates"]; PKA -> MLCK [label=" Inhibits", arrowhead=tee, color="#34A853"]; MLCK -> Relaxation [style=invis]; PKA -> Relaxation [style=dashed, color="#4285F4"];

// Positioning {rank=same; ATP; AC;} {rank=same; cAMP;} {rank=same; PDE; this compound;} {rank=same; AMP;} {rank=same; PKA;} {rank=same; MLCK;} {rank=same; Relaxation;} }

Caption: General Workflow for this compound Extraction.

Methodology:

-

Maceration: Dried and powdered plant material (e.g., 100 g) is macerated with methanol (B129727) (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in 2% sulfuric acid and partitioned with chloroform (B151607) to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids, is retained.

-

The aqueous phase is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

-

The basified solution is partitioned with chloroform. The organic phase, now containing the free alkaloids, is collected.

-

-

Drying and Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

Quantification of this compound by HPLC-UV

This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.

Table 2: HPLC-UV Parameters for this compound Quantification

| Parameter | Specification |

| Instrumentation | HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 285 nm |

| Standard Preparation | A stock solution of this compound standard is prepared in methanol and serially diluted to create a calibration curve (e.g., 1-100 µg/mL). |

| Sample Preparation | The crude alkaloid extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration within the calibration range. |

| Quantification | The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards. |

Conclusion and Future Directions

The ethnobotanical record, coupled with modern pharmacological studies, highlights the therapeutic potential of this compound-containing plants, particularly in the management of conditions involving smooth muscle spasms. The primary mechanism of action for this compound appears to be the blockade of L-type calcium channels, leading to smooth muscle relaxation. While a role in phosphodiesterase inhibition is plausible, it requires further investigation for confirmation.

Future research should focus on:

-

Conducting detailed ethnobotanical surveys of lesser-studied this compound-containing species to better understand their traditional uses.

-

Isolating and quantifying this compound from a wider range of plant sources to identify high-yielding species.

-